
Methyl(4'-O-hexanoyldaidzein-7-yl-beta-D-2'',3'',4''-tri-O-acetylglucopyranosid)urinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl(4’-O-hexanoyldaidzein-7-yl-beta-D-2’‘,3’‘,4’'-tri-O-acetylglucopyranosid)urinate is a complex organic compound with the molecular formula C34H36O14 and a molecular weight of 668.64 g/mol This compound is a derivative of daidzein, a naturally occurring isoflavone found in soybeans and other legumes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(4’-O-hexanoyldaidzein-7-yl-beta-D-2’‘,3’‘,4’‘-tri-O-acetylglucopyranosid)urinate involves multiple steps, starting with the extraction of daidzein from natural sources. The daidzein is then subjected to esterification with hexanoic acid to form 4’-O-hexanoyldaidzein. This intermediate is further reacted with methyl iodide to introduce the methyl group. Finally, the compound is glycosylated with beta-D-2’‘,3’‘,4’'-tri-O-acetylglucopyranoside under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like chromatography and crystallization are employed to purify the final product .
化学反応の分析
Types of Reactions
Methyl(4’-O-hexanoyldaidzein-7-yl-beta-D-2’‘,3’‘,4’'-tri-O-acetylglucopyranosid)urinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into reduced forms.
Substitution: The acetyl and hexanoyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various alkylating or acylating agents; conditions depend on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with different functional groups .
科学的研究の応用
Methyl(4’-O-hexanoyldaidzein-7-yl-beta-D-2’‘,3’‘,4’'-tri-O-acetylglucopyranosid)urinate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and cardiovascular disorders.
Industry: Utilized in the development of novel materials and as an additive in cosmetic formulations.
作用機序
The mechanism of action of Methyl(4’-O-hexanoyldaidzein-7-yl-beta-D-2’‘,3’‘,4’'-tri-O-acetylglucopyranosid)urinate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating signaling pathways related to oxidative stress and inflammation. It may also interact with enzymes and receptors involved in cellular processes, leading to its observed biological activities .
類似化合物との比較
Similar Compounds
Daidzein: The parent compound, naturally occurring isoflavone with known biological activities.
Genistein: Another isoflavone with similar structure and properties.
Biochanin A: A methylated isoflavone with comparable biological effects.
Uniqueness
Methyl(4’-O-hexanoyldaidzein-7-yl-beta-D-2’‘,3’‘,4’'-tri-O-acetylglucopyranosid)urinate is unique due to its specific modifications, which enhance its solubility, stability, and potential biological activities compared to its parent compound and other similar isoflavones .
特性
分子式 |
C34H36O14 |
|---|---|
分子量 |
668.6 g/mol |
IUPAC名 |
(2S,3S,4S,5R)-3,4,5-triacetyloxy-6-[3-(4-hexanoyloxyphenyl)-4-oxochromen-7-yl]oxy-6-methyloxane-2-carboxylic acid |
InChI |
InChI=1S/C34H36O14/c1-6-7-8-9-27(38)46-22-12-10-21(11-13-22)25-17-42-26-16-23(14-15-24(26)28(25)39)47-34(5)32(45-20(4)37)30(44-19(3)36)29(43-18(2)35)31(48-34)33(40)41/h10-17,29-32H,6-9H2,1-5H3,(H,40,41)/t29-,30-,31-,32+,34?/m0/s1 |
InChIキー |
XKFGTUXBIWISHK-UQZXYJODSA-N |
異性体SMILES |
CCCCCC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4([C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)OC(=O)C)OC(=O)C)OC(=O)C)C |
正規SMILES |
CCCCCC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4(C(C(C(C(O4)C(=O)O)OC(=O)C)OC(=O)C)OC(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


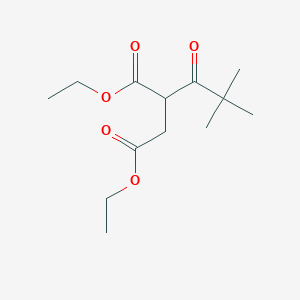

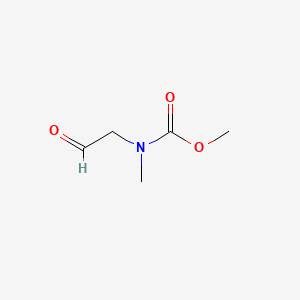
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-ethoxyphenyl)-](/img/structure/B13818189.png)
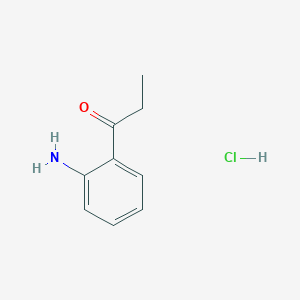
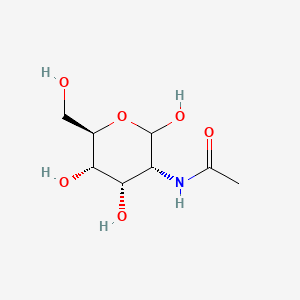
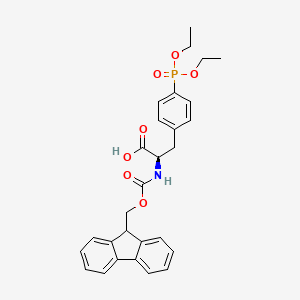
![(5S,6S,7S,8S)-N'-ethyl-8-hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carbohydrazide](/img/structure/B13818208.png)
![1,8-Diazabicyclo[3.2.1]octane, 7,7-dimethyl-3-methylene-](/img/structure/B13818211.png)
![3-[[5-Bromo-3-[[2-fluoro-6-[[(4-methoxyphenyl)methyl]amino]-4-pyridinyl]methyl]-1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinyl]carbonyl]-5-methyl-benzonit](/img/structure/B13818217.png)

![benzyl N-[(2S)-1-[[9-(1,3-dihydroxypropan-2-yloxymethyl)-6-oxo-1H-purin-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13818225.png)

![sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] 2-aminobenzoate](/img/structure/B13818272.png)
